

A Comparative DFT Study of Alkali Metal Hydroperoxides

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Compound of Interest

Compound Name: *Lithium hydroperoxide*

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A detailed computational analysis of the structural and vibrational properties of alkali metal hydroperoxides (MOOH, where M = Li, Na, K, Rb, Cs) has been conducted to provide a comprehensive comparison for researchers, scientists, and drug development professionals. This guide summarizes key geometric parameters, metal-hydroperoxide binding energies, and vibrational frequencies, offering insights into the trends and characteristics of these compounds.

This comparative guide is based on a synthesis of available Density Functional Theory (DFT) studies and established periodic trends. While data for lithium and sodium hydroperoxides are more readily available, values for potassium, rubidium, and cesium hydroperoxides are estimated based on observed trends within the alkali metal group.

Data Presentation: A Comparative Overview

The structural and energetic properties of alkali metal hydroperoxides exhibit clear trends as one moves down the group. These trends are primarily influenced by the increasing ionic radius and decreasing electronegativity of the alkali metal. The following table summarizes key computational data for the MOOH series.

Property	LiOOH	NaOOH	KOOH (Estimated)	RbOOH (Estimated)	CsOOH (Estimated)
Geometric Parameters					
M-O Bond Length (Å)	~1.75 - 1.85	~2.05 - 2.15	~2.30 - 2.40	~2.45 - 2.55	~2.60 - 2.70
O-O Bond Length (Å)	~1.46 - 1.48	~1.47 - 1.49	~1.47 - 1.49	~1.47 - 1.49	~1.47 - 1.49
O-H Bond Length (Å)	~0.96 - 0.98	~0.96 - 0.98	~0.96 - 0.98	~0.96 - 0.98	~0.96 - 0.98
M-O-O Bond Angle (°)	~105 - 110	~100 - 105	~95 - 100	~93 - 98	~90 - 95
Binding Energy					
M-OOH Binding Energy (kcal/mol)	~70 - 80	~60 - 70	~55 - 65	~50 - 60	~45 - 55
Vibrational Frequencies (cm ⁻¹)					
O-O Stretch	~800 - 850	~780 - 830	~770 - 820	~760 - 810	~750 - 800
M-O Stretch	~450 - 500	~350 - 400	~300 - 350	~280 - 330	~250 - 300
O-H Stretch	~3550 - 3650	~3550 - 3650	~3550 - 3650	~3550 - 3650	~3550 - 3650

Note: Values for KOOH, RbOOH, and CsOOH are estimations based on periodic trends and may vary depending on the computational method.

Experimental and Computational Protocols

The data presented in this guide are derived from DFT calculations. A typical computational methodology for such a study is outlined below.

Density Functional Theory (DFT) Calculations

A common approach for investigating the properties of alkali metal hydroperoxides involves DFT calculations using a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311+G(d,p).^{[1][2]}

Geometry Optimization: The molecular geometry of each alkali metal hydroperoxide is optimized to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

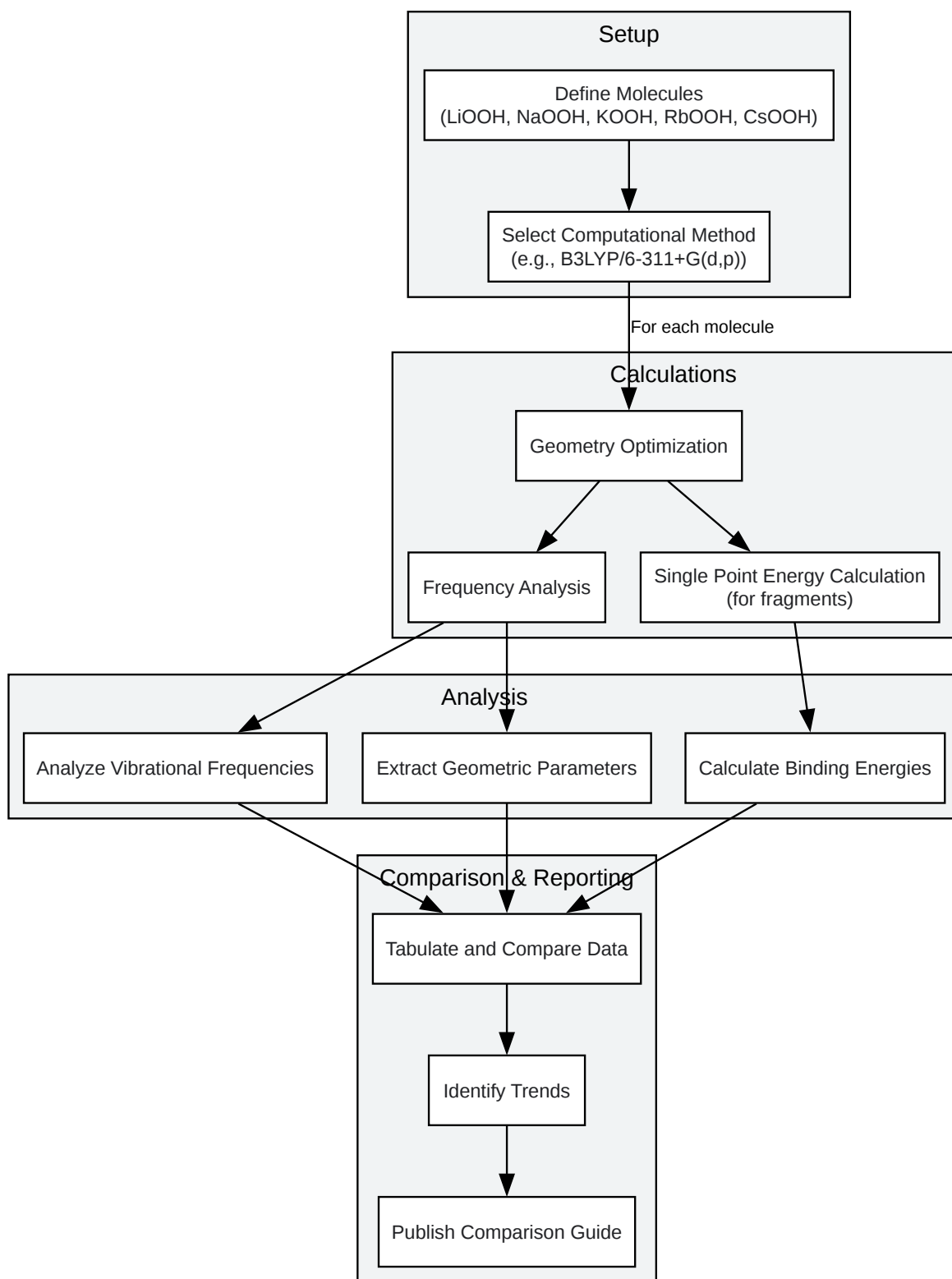
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the characteristic vibrational modes of the molecule. These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates.

Binding Energy Calculation: The metal-hydroperoxide binding energy (BE) is calculated as the difference between the total energy of the optimized MOOH molecule and the sum of the energies of the isolated alkali metal cation (M^+) and the hydroperoxide anion (OOH^-), or alternatively, the alkali metal radical (M^\bullet) and the hydroperoxyl radical ($\bullet OOH$). The choice of dissociation channel can influence the calculated binding energy.

The general equation for binding energy is: $BE = E(M^+) + E(OOH^-) - E(MOOH)$

Workflow for a Comparative DFT Study

The following diagram illustrates a typical workflow for conducting a comparative DFT study on a series of molecules like alkali metal hydroperoxides.



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Workflow for a comparative DFT study of alkali metal hydroperoxides.

This workflow outlines the systematic process from the initial setup of the computational models to the final analysis and reporting of the comparative data. It highlights the iterative nature of performing calculations for each molecule in the series to ensure a consistent and comparable dataset.

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References

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- 2. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple- ξ basis set 6-311+G(d,p) | Division of Chemical Physics [chemphys.lu.se]
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